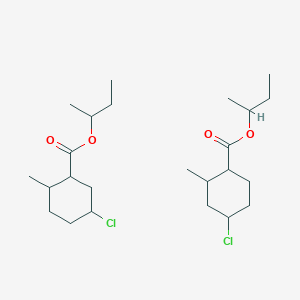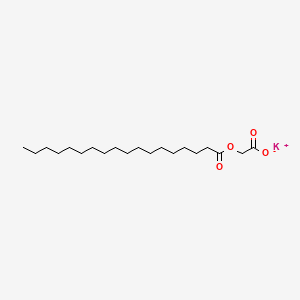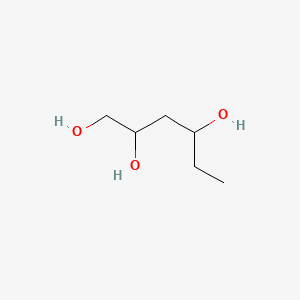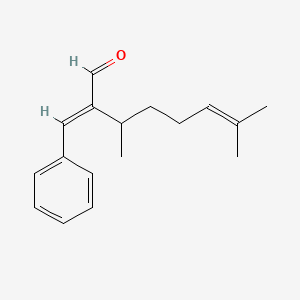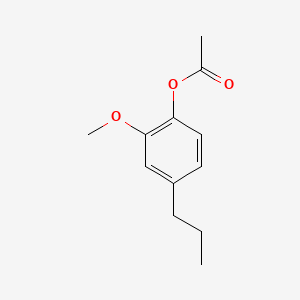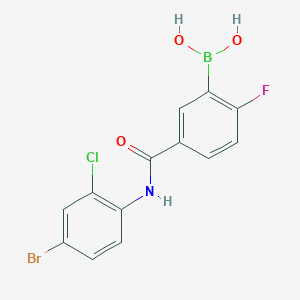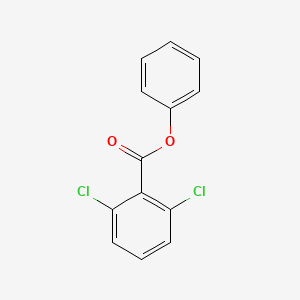![molecular formula C10H9Br3O B12655877 1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene CAS No. 74912-73-5](/img/structure/B12655877.png)
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is a brominated aromatic compound with the molecular formula C10H9Br3O It is characterized by the presence of three bromine atoms and an allyl ether group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 1,3,5-trihydroxybenzene to form 1,3,5-tribromobenzene. This intermediate is then reacted with 2-methylallyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反応の分析
Types of Reactions
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated benzene derivatives.
科学的研究の応用
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,5-tribromo-2-[(2-methylallyl)oxy]benzene involves its interaction with molecular targets through its bromine atoms and allyl ether group. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects .
類似化合物との比較
Similar Compounds
1,3,5-Tribromo-2-nitrobenzene: Similar in structure but contains a nitro group instead of an allyl ether group.
1,3,5-Tribromo-2-methoxybenzene: Contains a methoxy group instead of an allyl ether group.
1,3,5-Tribromo-2-[(2,3-dibromopropoxy)benzene: Contains a dibromopropoxy group instead of an allyl ether group.
Uniqueness
1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is unique due to its specific combination of bromine atoms and an allyl ether group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
74912-73-5 |
|---|---|
分子式 |
C10H9Br3O |
分子量 |
384.89 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H9Br3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4H,1,5H2,2H3 |
InChIキー |
FEQUNVGZLNZWBK-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC1=C(C=C(C=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


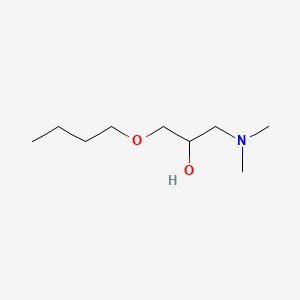
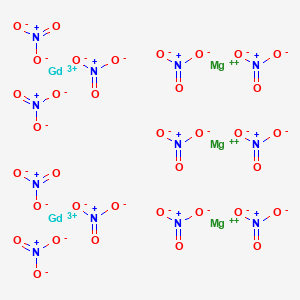
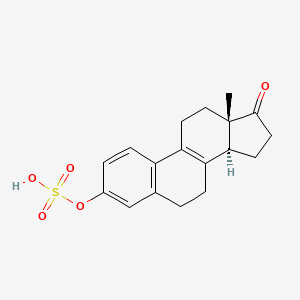
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
